molecular formula C10H10N2 B2421517 5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile CAS No. 117966-19-5

5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile

Cat. No.: B2421517
CAS No.: 117966-19-5
M. Wt: 158.204
InChI Key: CZPYOWGKJLSDSO-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile (Molecular Formula: C10H10N2) is a versatile tetrahydroisoquinoline derivative serving as a valuable building block in medicinal chemistry and chemical biology research . The tetrahydroisoquinoline core is a privileged scaffold in drug discovery, present in numerous alkaloids and synthetic compounds with significant biological activities . Recent studies on novel tetrahydroisoquinoline derivatives have demonstrated potent anticancer properties, showing promising activity against cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer) . The mechanism of action for these active compounds can involve the induction of apoptosis and cell cycle arrest, as well as inhibition of key enzymes like Heat Shock Protein 90 (HSP90) and the RET tyrosine kinase, which are critical targets in oncology research . Beyond oncology, the structural features of this compound make it a promising precursor for developing agents with other potential bioactivities, including acaricidal properties . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6,7,8-tetrahydroisoquinoline-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPYOWGKJLSDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. This reaction can yield different products depending on the reaction conditions. For instance, refluxing the reagents without a solvent produces 3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, while refluxing in benzene leads to 2-cyano-3-(dimethylamino)prop-2-enethioamide .

Industrial Production Methods

Industrial production methods for 5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production. The use of continuous flow reactors and other modern techniques could enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonitrile group undergoes nucleophilic attack, enabling synthesis of heterocyclic derivatives:

  • Reaction with amines : Reacts with piperidine via Dimroth rearrangement to form 3-thioxo-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, a precursor for antimicrobial agents .

  • Cyclocondensation : Combines with thiourea or urea in ethanol/sodium ethoxide to yield pyrimido[4,5-b]quinoline derivatives (e.g., 4-amino-10-phenyl-6,7,8,9-tetrahydropyrimidoquinoline-2(1H)-thione) .

Table 1: Nucleophilic Addition Conditions and Products

ReagentConditionsProductYield (%)Reference
PiperidineReflux, ethanol3-thioxo-1-piperidinyl derivative92
ThioureaNaOEt, 6 hours, ethanolPyrimidoquinoline-2(1H)-thione85
UreaNaOEt, 6 hours, ethanolPyrimidoquinoline-2(1H)-one78

Thorpe-Ziegler Cyclization

Intramolecular cyclization forms fused polycyclic systems:

  • S-Alkylation followed by cyclization : Treatment with α-halo carbonyl compounds (e.g., chloroacetone, ethyl chloroacetate) yields S-alkylated intermediates, which cyclize under basic conditions to thieno[2,3-c]isoquinolines . For example:

    5,6,7,8-THIQ-1-carbonitrileClCH2CO2Et, NaOAcS-alkylated intermediateNaOEtThieno[2,3-c]isoquinoline\text{5,6,7,8-THIQ-1-carbonitrile} \xrightarrow{\text{ClCH}_2\text{CO}_2\text{Et, NaOAc}} \text{S-alkylated intermediate} \xrightarrow{\text{NaOEt}} \text{Thieno[2,3-c]isoquinoline}

    This method produces antimicrobial agents with yields exceeding 80% .

S-Alkylation Reactions

The thione tautomer reacts with electrophiles to form sulfur-linked derivatives:

  • Haloalkane reactions : Methyl iodide, ethyl chloroacetate, or chloroacetonitrile in ethanol/NaOAc yield 3-(alkylthio)-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles .

  • Anticancer applications : Derivatives with nitrophenyl groups exhibit IC₅₀ values of 12–45 μM against HEPG2 and MCF7 cell lines .

Table 2: S-Alkylation Products and Biological Activity

ElectrophileProductIC₅₀ (μM, HEPG2)Reference
Methyl iodide3-(Methylthio) derivative32
Ethyl chloroacetate3-(Ethoxycarbonylmethylthio) derivative45
Chloroacetonitrile3-(Cyanomethylthio) derivative28

Oxidation and Reduction

Scientific Research Applications

5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, it may interact with receptors in the nervous system, modulating their activity and influencing neurotransmission .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar structural features but different biological activities.

    5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile: Another derivative with distinct chemical properties and applications.

    Decahydroquinoline: A more saturated derivative with different reactivity and uses

Uniqueness

5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities

Biological Activity

5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile (THIQ-CN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Synthesis

5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile belongs to a class of compounds known as tetrahydroisoquinolines, which are characterized by a bicyclic structure containing a nitrogen atom. The synthesis of THIQ-CN typically involves the reaction of various precursors using methods such as the Strecker reaction or other organic transformations that allow for the introduction of the cyano group at the C-1 position of the isoquinoline core.

Cytotoxicity

Research has demonstrated that THIQ-CN exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of tetrahydroisoquinolines can induce apoptosis in cancer cells by affecting cell cycle progression and mitochondrial function. Notably:

  • Cell Cycle Effects : THIQ-CN has been reported to induce G0/G1 phase arrest in A2780 ovarian carcinoma cells, leading to decreased proliferation rates. This effect is associated with mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production .
  • IC50 Values : In comparative studies, certain derivatives of THIQ-CN have shown IC50 values in the low micromolar range against various cancer cell lines such as HeLa and HT-29 .
CompoundCell LineIC50 (μM)
THIQ-CNA278020
(R)-5aHeLa0.027
m-AMSAHT-290.019

Antimicrobial Activity

THIQ-CN derivatives have also been evaluated for their antimicrobial properties. For example:

  • Antibacterial and Antifungal Activities : A series of piperidinyl-substituted tetrahydroisoquinolines were synthesized and tested against bacterial and fungal strains. Some compounds exhibited potent activity comparable to standard antibiotics .
  • Mechanism of Action : The antimicrobial action is believed to be linked to the disruption of cellular membranes and interference with metabolic pathways in pathogens.

Case Study 1: Cytotoxic Effects on Cancer Cells

In a study evaluating the antiproliferative effects of THIQ-CN derivatives on various cancer cell lines, it was found that:

  • The compound (R)-5a significantly inhibited cell growth in A2780 cells by inducing apoptosis through mitochondrial pathways.
  • The study utilized flow cytometry to analyze changes in cell cycle distribution and mitochondrial membrane potential .

Case Study 2: Antimicrobial Efficacy

A novel series of tetrahydroisoquinoline derivatives were synthesized and tested for their antimicrobial efficacy:

  • The most active compound demonstrated an LC50 value comparable to ivermectin against acaricidal targets.
  • Structure-activity relationship (SAR) studies indicated that specific substitutions on the aromatic rings enhanced antimicrobial potency .

Q & A

Basic: What are the recommended synthetic routes for 5,6,7,8-tetrahydroisoquinoline-1-carbonitrile, and how do reaction conditions influence yield?

Answer:
The synthesis of 5,6,7,8-tetrahydroisoquinoline-1-carbonitrile typically involves cyclization of appropriately substituted precursors. For example, tetrahydroisoquinoline derivatives are often synthesized via Pictet–Spengler or Bischler–Napieralski reactions, followed by nitrile group introduction. A study on analogous compounds highlights the importance of alkyl chain length (C6–C17) in determining reaction efficiency and purity, with longer chains requiring optimized reflux conditions and catalysts like Lewis acids (e.g., AlCl₃) . Yield optimization may involve controlling solvent polarity (e.g., dichloromethane or THF) and reaction time, as prolonged heating can lead to decomposition. Purity (>95%) is achievable through column chromatography using silica gel and non-polar solvents .

Basic: How can crystallographic data for 5,6,7,8-tetrahydroisoquinoline-1-carbonitrile derivatives be obtained and refined?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . For example, a derivative with a thiophenyl substituent was resolved using SHELXS for structure solution and SHELXL for refinement, revealing bond angles and torsion angles critical for understanding steric effects . Key parameters include:

  • Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) and low-temperature (100 K) conditions to minimize thermal motion.
  • Refinement: Apply anisotropic displacement parameters for non-H atoms and constrained refinement for H atoms.
    R-factors < 0.05 indicate high reliability .

Advanced: What structural features of 5,6,7,8-tetrahydroisoquinoline-1-carbonitrile derivatives correlate with mGluR3 modulation, and how can SAR studies be designed?

Answer:
The 1-carbonitrile group and tetrahydroisoquinoline core are critical for mGluR3 binding. A study on 1-ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (a close analog) demonstrated that substitution at position 4 (e.g., morpholine) enhances positive allosteric modulation (EC₅₀ < 100 nM) by stabilizing interactions with transmembrane helices . For SAR studies:

  • Design: Synthesize derivatives with varied substituents (e.g., alkyl, aryl, heterocycles) at positions 1, 3, and 4.
  • Assays: Use calcium flux assays in HEK293 cells expressing mGluR3 to measure potency.
  • Data analysis: Correlate logP values and steric bulk with activity; bulky groups at position 1 often reduce efficacy due to steric hindrance .

Advanced: How can contradictory biological activity data for 5,6,7,8-tetrahydroisoquinoline-1-carbonitrile derivatives be resolved?

Answer:
Discrepancies in activity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurity profiles. For example, a derivative reported with antitumor activity (IC₅₀ = 1.2 µM) but lacking antimicrobial action might require:

  • Purity validation: Use HPLC-MS to confirm >98% purity, as trace impurities (e.g., unreacted precursors) can skew results .
  • Dose-response curves: Test multiple concentrations (e.g., 0.1–100 µM) in triplicate to assess reproducibility.
  • Target selectivity screening: Use kinase profiling (e.g., Src, PI3Kδ) to identify off-target effects that explain divergent activities .

Advanced: What methodologies are recommended for characterizing the electronic environment of the nitrile group in this compound?

Answer:
The nitrile group’s electronic properties influence reactivity and binding. Key techniques include:

  • IR spectroscopy: The C≡N stretch appears at ~2240 cm⁻¹; shifts >10 cm⁻¹ indicate conjugation with electron-withdrawing/donating groups .
  • ¹³C NMR: The nitrile carbon resonates at δ ~115–120 ppm. Deshielding correlates with electron-deficient environments .
  • X-ray photoelectron spectroscopy (XPS): Binding energy of the N 1s orbital (~399–400 eV) reflects hybridization and charge distribution .

Basic: How can researchers validate the molecular weight and purity of synthesized 5,6,7,8-tetrahydroisoquinoline-1-carbonitrile?

Answer:

  • Mass spectrometry (MS): High-resolution ESI-MS (HRMS) confirms molecular weight (calc. for C₁₀H₁₀N₂: 158.20 g/mol) with an error margin < 2 ppm .
  • Elemental analysis: Match experimental C/H/N percentages (e.g., C: 75.9%, H: 6.3%, N: 17.7%) with theoretical values .
  • HPLC: Use a C18 column (acetonitrile/water gradient) to assess purity; a single peak at 254 nm indicates >95% purity .

Advanced: What crystallization strategies improve diffraction quality for tetrahydroisoquinoline derivatives?

Answer:

  • Solvent selection: Slow evaporation from a 1:1 mixture of ethanol/diethyl ether often yields large, high-quality crystals .
  • Seeding: Introduce microcrystals to supersaturated solutions to control nucleation.
  • Cryoprotection: Soak crystals in Paratone-N oil before flash-cooling in liquid N₂ to prevent ice formation .

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